

An In-depth Technical Guide to 5-Decyne (CAS: 1942-46-7)

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Compound of Interest

Compound Name: 5-Decyne

Cat. No.: B157701

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, purification, and analytical characterization of **5-decyne**. The information is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this symmetrical alkyne.

Core Physicochemical Properties

5-Decyne, also known as dibutylacetylene, is a colorless liquid at room temperature.^[1] It is an acyclic alkyne with a triple bond located at the fifth carbon position.^[1] Its nonpolar nature renders it insoluble in water but soluble in common organic solvents.^{[1][2][3][4]}

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **5-decyne**.

Property	Value	Reference(s)
CAS Number	1942-46-7	[5][6][7][8]
Molecular Formula	C ₁₀ H ₁₈	[5][7][9][10]
Molecular Weight	138.25 g/mol	[5][7][10][11]
Boiling Point	177-178 °C	[5][6][12][13]
Melting Point	-73 °C	[6][12][13][14]
Density	0.766 - 0.770 g/mL at 25 °C	[5][6][11][13]
Refractive Index (n _D ²⁰)	1.4330 - 1.4340	[6][11][12]
Flash Point	54 °C (129 °F)	[12]
Solubility	Not miscible in water	[2][3][4][13]

Synthesis of 5-Decyne

A common and effective method for the synthesis of symmetrical internal alkynes such as **5-decyne** is the alkylation of a terminal alkyne. A plausible and frequently cited route involves the deprotonation of a smaller terminal alkyne, such as 1-hexyne, with a strong base to form an acetylide anion, followed by nucleophilic substitution with an appropriate alkyl halide.

Experimental Protocol: Synthesis of 5-Decyne from 1-Hexyne

This protocol describes a representative procedure for the synthesis of **5-decyne** starting from 1-hexyne and 1-bromobutane.

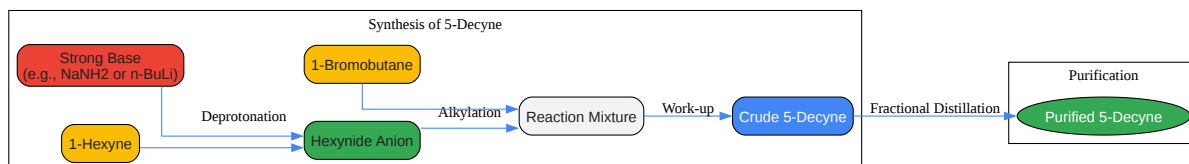
Materials:

- 1-Hexyne
- Sodium amide (NaNH₂) in liquid ammonia or n-Butyllithium (n-BuLi) in hexanes
- 1-Bromobutane

- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- **Reaction Setup:** A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a bubbler is assembled. The apparatus is flame-dried under a stream of inert gas (argon or nitrogen) to ensure anhydrous conditions.
- **Formation of the Acetylide:** 1-Hexyne is dissolved in an anhydrous solvent (e.g., THF) in the reaction flask and cooled in an ice bath or dry ice/acetone bath. A strong base, such as a solution of sodium amide in liquid ammonia or n-butyllithium in hexanes, is added dropwise from the dropping funnel to the stirred solution of 1-hexyne. The reaction mixture is stirred for a period to ensure complete formation of the sodium or lithium hexynide.
- **Alkylation:** 1-Bromobutane is added dropwise to the acetylide solution at a low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO_4), and filtered.
- **Purification:** The solvent is removed from the filtrate by rotary evaporation. The crude **5-decyne** is then purified by fractional distillation under atmospheric or reduced pressure to yield the pure product.



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*A generalized workflow for the synthesis and purification of **5-decyne**.*

Purification

Fractional distillation is the primary method for purifying **5-decyne** from unreacted starting materials and byproducts.

Experimental Protocol: Purification by Fractional Distillation

Apparatus:

- Round-bottom flask
- Fractionating column (e.g., Vigreux or packed column)
- Distillation head with a thermometer
- Condenser
- Receiving flask
- Heating mantle and magnetic stirrer with a stir bar or boiling chips

Procedure:

- The crude **5-decyne** is placed in the round-bottom flask with a stir bar or boiling chips.
- The fractional distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
- The mixture is heated gently. As the temperature rises, the vapor will begin to move up the fractionating column.
- The temperature should be carefully monitored. The fraction that distills at a constant temperature corresponding to the boiling point of **5-decyne** (177-178 °C at atmospheric pressure) is collected in the receiving flask. Fractions distilling at lower or higher temperatures are collected separately as impurities.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is used to confirm the identity and purity of the synthesized **5-decyne**.

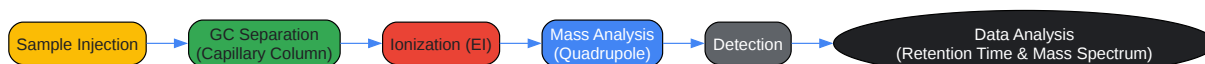
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of **5-decyne** and to identify any volatile impurities.

Experimental Protocol:

- Gas Chromatograph: Agilent 7890A or equivalent.
- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating hydrocarbons.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 200 °C and held for 5 minutes.
- Injector Temperature: 250 °C.
- Injection Mode: Split injection with a high split ratio (e.g., 100:1).

- Mass Spectrometer: Agilent 5975C or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-350.
- Data Analysis: The retention time of the major peak is compared to a standard if available. The mass spectrum is analyzed for the molecular ion peak (m/z 138) and characteristic fragmentation patterns of an alkyne.



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*Workflow for the GC-MS analysis of **5-decyne**.*

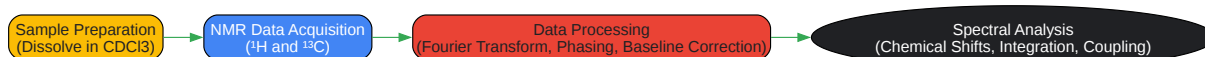
Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for confirming the molecular structure of **5-decyne**.

Experimental Protocol:

- Sample Preparation: Approximately 10-20 mg of purified **5-decyne** is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube.
- Instrument: Bruker Avance 400 MHz spectrometer or equivalent.
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment (zg30).
 - Number of Scans: 16.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-10 ppm.

- Expected Signals: Due to the symmetry of the molecule, the ^1H NMR spectrum is expected to be relatively simple, showing signals for the butyl group protons.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled experiment (zgpg30).
 - Number of Scans: 128 or more for good signal-to-noise.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.
 - Expected Signals: The spectrum will show characteristic signals for the sp -hybridized carbons of the alkyne and the sp^3 -hybridized carbons of the butyl chains.



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*Workflow for the NMR analysis of **5-decyne**.*

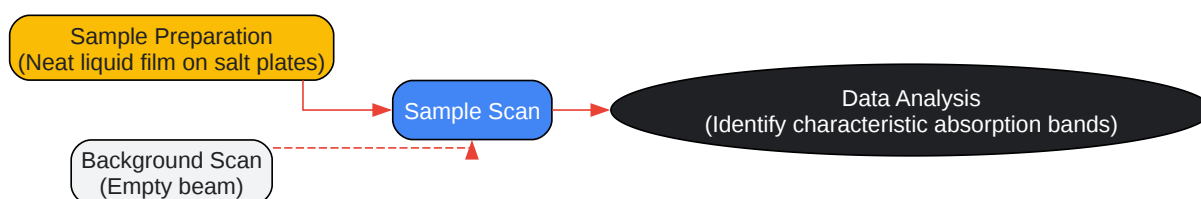
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in **5-decyne**, particularly the carbon-carbon triple bond.

Experimental Protocol:

- Sample Preparation: A drop of the neat liquid **5-decyne** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
- Acquisition Mode: Transmittance.
- Scan Range: $4000\text{--}400\text{ cm}^{-1}$.

- Resolution: 4 cm^{-1} .
- Number of Scans: 16.
- Data Analysis: The spectrum is analyzed for the presence of a weak characteristic absorption band for the internal $\text{C}\equiv\text{C}$ triple bond stretch, typically in the region of 2260-2190 cm^{-1} . The spectrum will also show strong C-H stretching and bending vibrations for the alkyl chains.



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*Workflow for the FTIR analysis of **5-decyne**.*

Signaling Pathways and Biological Activity

As a simple, non-functionalized alkyne, **5-decyne** is not known to be involved in any specific biological signaling pathways. Its primary utility is as a chemical intermediate in organic synthesis. Any biological activity would likely be related to its properties as a nonpolar organic solvent, and it should be handled with appropriate safety precautions in a laboratory setting.

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